molecular formula C19H24N2O4S B2565210 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate CAS No. 873941-13-0

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate

Cat. No.: B2565210
CAS No.: 873941-13-0
M. Wt: 376.47
InChI Key: XZRJGISCKLXZJA-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate is a synthetic organic compound characterized by a benzoate ester backbone with distinct functional groups. The molecule comprises:

  • A 2-methoxy-4-(methylsulfanyl)benzoate moiety, contributing to its aromatic and electron-rich properties.

This compound is likely studied for its pharmacological or agrochemical relevance, given the presence of sulfur (methylsulfanyl) and nitrile (cyano) groups, which are common in bioactive molecules. Its structural determination, including bond lengths, angles, and crystallographic parameters, would typically rely on X-ray diffraction (XRD) analyzed using programs like SHELXL, a widely used tool for small-molecule refinement .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-21(19(13-20)9-5-4-6-10-19)17(22)12-25-18(23)15-8-7-14(26-3)11-16(15)24-2/h7-8,11H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRJGISCKLXZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC(=O)C1=C(C=C(C=C1)SC)OC)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives. Key comparison criteria include molecular geometry , electronic effects , and bioactivity (where data is available).

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Crystallographic Features (Å) Bioactivity (Hypothetical)
Target Compound ~406.5 Methoxy, methylsulfanyl, cyano, carbamoyl N/A* Under investigation
2-Methoxy-4-methylbenzoate ester derivatives ~280–350 Methoxy, methyl C-O: 1.36, C-S: 1.78 Antimicrobial
Carbamoyl-containing cyclohexane analogs ~320–400 Carbamoyl, cyano N-C≡N: 1.14, C=O: 1.21 Enzyme inhibition

Notes:

  • Crystallographic Features : The target compound’s structure, if resolved via XRD, would leverage SHELX software for refinement, ensuring precision in bond-length measurements (e.g., C-S at ~1.78 Å and C-O at ~1.36 Å, consistent with similar esters) .
  • Electronic Effects: The electron-withdrawing cyano group and electron-donating methoxy group create a polarized aromatic system, distinguishing it from simpler benzoate esters.

Key Differences:

Solubility: The methylsulfanyl group may improve solubility in nonpolar media relative to hydroxyl or carboxylate-containing analogs.

Synthetic Accessibility : The carbamoyl-methyl linkage requires multi-step synthesis, contrasting with simpler esterifications in related compounds.

Research Findings and Methodological Considerations

  • Structural Analysis : SHELXL’s robustness in refining disordered structures or handling twinning (common in flexible molecules like this compound) ensures accurate comparison of geometric parameters with analogs .
  • Thermodynamic Stability : Computational studies (e.g., DFT) could predict enhanced stability due to the cyclohexane ring’s chair conformation and intramolecular H-bonding.
  • Limitations : Direct bioactivity data for the target compound is scarce in public literature, necessitating further empirical validation.

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